5-Phenyluracil: A Comprehensive Technical Guide on its Discovery and Biological Activity
5-Phenyluracil: A Comprehensive Technical Guide on its Discovery and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 5-phenyluracil, a synthetic uracil derivative with notable biological activities. The document covers its discovery, synthetic methodologies, and a detailed examination of its mechanism of action, primarily as an inhibitor of the pyrimidine biosynthesis pathway. Key quantitative data on its anticancer and antiviral activities are presented in structured tables for comparative analysis. Detailed experimental protocols for the synthesis of 5-phenyluracil and for key biological assays are provided to facilitate further research and development. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the compound's molecular interactions and experimental procedures.
Introduction
5-Phenyluracil belongs to the class of 5-substituted uracil derivatives, which have garnered significant interest in medicinal chemistry due to their diverse therapeutic potential. These compounds are analogues of the naturally occurring nucleobase uracil and can interfere with various cellular processes, including nucleic acid synthesis and enzyme function. The introduction of a phenyl group at the C5 position of the uracil ring confers unique physicochemical properties that influence its biological activity, making it a subject of investigation for antiviral and anticancer applications.
The discovery of the biological activity of 5-substituted uracil derivatives can be traced back to the broader exploration of nucleoside analogues as chemotherapeutic agents. While the initial focus was on compounds like 5-fluorouracil, subsequent research expanded to include a variety of substituents at the 5-position, leading to the identification of 5-phenyluracil and its analogues as a promising class of bioactive molecules.
Synthesis of 5-Phenyluracil
The synthesis of 5-phenyluracil is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the efficient formation of a carbon-carbon bond between a halogenated uracil derivative and a phenylboronic acid.
General Synthetic Scheme: Suzuki-Miyaura Coupling
A typical synthetic route involves the reaction of a 5-halouracil (e.g., 5-iodouracil or 5-bromouracil) with phenylboronic acid in the presence of a palladium catalyst, a base, and a suitable solvent.
Biological Activity and Mechanism of Action
5-Phenyluracil exhibits a range of biological activities, with its primary mechanism of action attributed to the inhibition of the de novo pyrimidine biosynthesis pathway. This pathway is crucial for the synthesis of nucleotides required for DNA and RNA replication, and its inhibition disproportionately affects rapidly proliferating cells, such as cancer cells and virus-infected cells.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
The key molecular target of 5-phenyluracil is dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthesis pathway. DHODH catalyzes the oxidation of dihydroorotate to orotate. By inhibiting DHODH, 5-phenyluracil depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis.[1][2][3]
Downstream Signaling Effects
The inhibition of pyrimidine biosynthesis by 5-phenyluracil can trigger a cascade of downstream signaling events, ultimately leading to cell cycle arrest and apoptosis. While direct studies on 5-phenyluracil are limited, inferences can be drawn from the effects of other pyrimidine synthesis inhibitors and the related compound 5-fluorouracil. These effects may involve the modulation of key signaling pathways such as the MAPK and NF-κB pathways, and the induction of apoptosis through both intrinsic and extrinsic pathways.[4][5]
Cellular stress induced by nucleotide depletion can activate stress-responsive signaling pathways like the MAPK cascade. Furthermore, NF-κB, a key regulator of inflammation and cell survival, can be influenced by changes in cellular metabolism.
Depletion of pyrimidine pools leads to replication stress and DNA damage, which can activate the intrinsic apoptosis pathway mediated by p53 and the Bcl-2 family of proteins. This results in the release of cytochrome c from the mitochondria and the activation of caspases.
Quantitative Biological Data
The biological activity of 5-phenyluracil and its derivatives has been evaluated against various cancer cell lines and viruses. The following tables summarize some of the available quantitative data. It is important to note that specific data for 5-phenyluracil is limited in the public domain, and much of the available information pertains to its derivatives.
Table 1: Anticancer Activity of 5-Phenyluracil Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 1-(benzyl)-5-(phenylamino)uracil derivative | Various | Not Specified | Not Specified | |
| 5-Aryl-1,3,4-oxadiazole-2(3H)-thione derivatives | HCT116, MCF7, HUH7 | SRB Assay | Varies | |
| 5-Fluorouracil (Reference) | HCT116, MCF7, HUH7 | SRB Assay | Varies | |
| 5-Fluorouracil (Reference) | OSCC cell lines | RTCA | Varies |
Table 2: Antiviral Activity of 5-Phenyluracil Derivatives
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| 1-(benzyl)-5-(phenylamino)uracil | HIV-1, EBV | Not Specified | Not Specified | |
| 1-[4-(5-Phenyl-4,5-dihydro-1H-pyrazole-3-yl)-phenyl]-pyrrole-2,5-dione (3g) | RSV | HeLa | 37 | |
| 1-[4-(5-Phenyl-4,5-dihydro-1H-pyrazole-3-yl)-phenyl]-pyrrole-2,5-dione (3g) | Feline Coronavirus | CRFK | 29 | |
| 1-[4-(5-Phenyl-4,5-dihydroisoxazole-3-yl)-phenyl]-pyrrole-2,5-dione (4e) | RSV | HeLa | 46 |
Table 3: Enzyme Inhibition Data for DHODH Inhibitors
| Compound | Enzyme | Ki (nM) | IC50 (nM) | Reference |
| H-006 (DHODH Inhibitor) | Human DHODH | Not Specified | 3.8 | |
| (R)-HZ05 (DHODH Inhibitor) | Human DHODH | Not Specified | Not Specified | |
| Brequinar (Reference) | Human DHODH | Not Specified | Varies | |
| MEDS433 (DHODH Inhibitor) | Human DHODH | Not Specified | 1.2 |
Experimental Protocols
Synthesis of 5-Phenyluracil via Suzuki-Miyaura Coupling
Materials:
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5-Iodouracil
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Phenylboronic acid
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
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Sodium carbonate (Na2CO3)
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Toluene
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Water
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na2SO4)
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Silica gel for column chromatography
Procedure:
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To a round-bottom flask, add 5-iodouracil (1 equivalent), phenylboronic acid (1.2 equivalents), and sodium carbonate (2 equivalents).
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Add a mixture of toluene and water (e.g., 4:1 v/v).
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Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
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Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), to the reaction mixture.
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Heat the reaction mixture to reflux (e.g., 90-100 °C) and stir under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
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Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford 5-phenyluracil.
-
Characterize the final product by NMR spectroscopy and mass spectrometry.
MTT Assay for Anticancer Activity
Materials:
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Cancer cell line of interest
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Complete cell culture medium
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5-Phenyluracil stock solution (in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
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Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Prepare serial dilutions of 5-phenyluracil in complete culture medium.
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Remove the old medium from the wells and add the medium containing different concentrations of 5-phenyluracil. Include a vehicle control (medium with DMSO) and a blank (medium only).
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Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
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After incubation, add MTT solution to each well (typically 10% of the well volume) and incubate for another 2-4 hours at 37°C.
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Observe the formation of formazan crystals.
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Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
DHODH Enzyme Inhibition Assay
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (substrate)
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Decylubiquinone (electron acceptor)
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DCIP (2,6-dichloroindophenol) (colorimetric indicator)
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Assay buffer (e.g., Tris-HCl with detergent)
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5-Phenyluracil stock solution (in DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of 5-phenyluracil in the assay buffer.
-
In a 96-well plate, add the assay buffer, DHODH enzyme, and the various concentrations of 5-phenyluracil. Include a control without the inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a specific time (e.g., 15 minutes) at a controlled temperature.
-
Initiate the reaction by adding a mixture of the substrates (dihydroorotate and decylubiquinone) and the indicator (DCIP).
-
Immediately start monitoring the decrease in absorbance of DCIP at 600 nm over time using a microplate reader in kinetic mode. The rate of decrease in absorbance is proportional to the enzyme activity.
-
Calculate the initial reaction velocities for each inhibitor concentration.
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Determine the percentage of inhibition for each concentration relative to the control without the inhibitor.
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Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. The inhibition constant (Ki) can be determined by performing the assay at different substrate concentrations and analyzing the data using appropriate enzyme kinetic models (e.g., Michaelis-Menten and Lineweaver-Burk plots).
Conclusion
5-Phenyluracil is a bioactive molecule with demonstrated potential as an anticancer and antiviral agent. Its primary mechanism of action involves the inhibition of dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine biosynthesis pathway. This mode of action provides a clear rationale for its selective activity against rapidly proliferating cells. While further research is needed to fully elucidate its detailed pharmacological profile and downstream signaling effects, the available data suggest that 5-phenyluracil and its derivatives represent a promising scaffold for the development of novel therapeutics. The synthetic methods and biological assay protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this intriguing class of compounds.
References
- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. In vitro screening of a FDA approved chemical library reveals potential inhibitors of SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]
- 5. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
